

DM21 Shines on the GMTKN55 Benchmark, Outperforming Established Methods

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Compound of Interest		
Compound Name:	DM21	
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A new machine-learned density functional, **DM21**, has demonstrated remarkable accuracy on the comprehensive GMTKN55 benchmark for general main group thermochemistry, kinetics, and noncovalent interactions. Analysis of the benchmark data reveals that **DM21** achieves a significantly lower mean absolute error (MAE) compared to several widely used density functional approximations (DFAs), positioning it as a powerful tool for researchers in computational chemistry and drug development.

DM21, a neural network-based exchange-correlation functional, yielded a mean absolute error of 1.5 kcal/mol across the extensive GMTKN55 benchmark.[1][2] This performance represents a substantial improvement over the 3.6 kcal/mol MAE of the SCAN functional, a modern meta-GGA functional.[1][2]

The GMTKN55 benchmark is a large and diverse dataset comprising 1505 relative energies derived from 2462 single-point calculations, designed to rigorously test the performance of theoretical methods across a wide range of chemical problems.[3][4][5] It is organized into 55 subsets, which can be grouped into five main categories for more detailed analysis.[6]

Comparative Performance Analysis

To contextualize the performance of **DM21**, a comparison with other well-established DFAs was conducted. The Weighted Total Mean Absolute Deviation (WTMAD-2) is a key metric for overall performance on the GMTKN55 benchmark. While a direct WTMAD-2 value for **DM21** was not explicitly found in the searched literature, its reported low MAE suggests it is highly competitive



with the best-performing methods. For comparison, several other functionals and their WTMAD-2 values are presented below.

Method	Functional Type	WTMAD-2 (kcal/mol)
DM21	Machine-Learned	N/A (MAE = 1.5)
revPBE-D3(BJ)	GGA	5.43
SCAN-D3(BJ)	meta-GGA	~3.0 - 4.0
PW6B95-D3(BJ)	Hybrid meta-GGA	~3.0 - 4.0
DSD-PBEP86-D3(BJ)	Double Hybrid	3.14
revDSD-PBEP86-D4	Double Hybrid	2.33

Note: WTMAD-2 values are collated from multiple sources and may vary slightly depending on the specific computational setup. The MAE for **DM21** is provided as a primary performance indicator from the available literature.

The data indicates that double-hybrid functionals, such as DSD-PBEP86-D3(BJ) and its revised version, generally provide the highest accuracy among conventional DFAs.[7][8][9] However, the impressive MAE of **DM21** suggests it surpasses the accuracy of many of these established methods.

Experimental Protocols

The evaluation of computational methods on the GMTKN55 benchmark follows a standardized and rigorous protocol to ensure fair and reproducible comparisons.

Reference Data: The benchmark energies are based on high-level, explicitly correlated coupled-cluster calculations, primarily CCSD(T) extrapolated to the complete basis set limit.[5]

Computational Details: For the evaluation of the density functionals, all calculations are typically performed using a large and flexible basis set, such as the (aug-)def2-QZVP basis set, to minimize basis set superposition error and ensure convergence.[10] London dispersion corrections, such as the D3(BJ) or D4 schemes, are generally included for methods that do not intrinsically account for these interactions.[9][11]

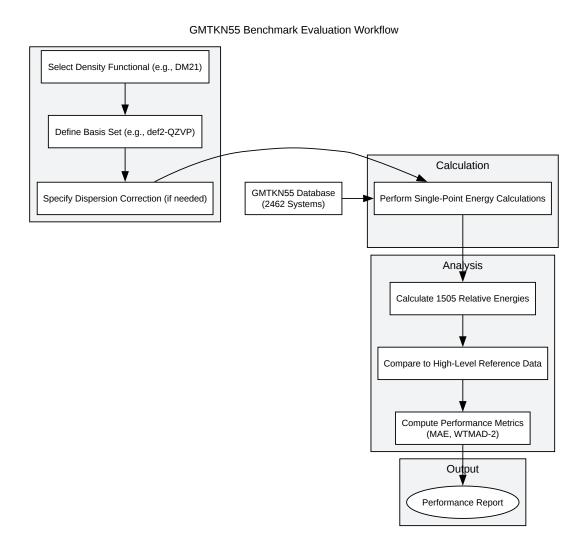


Evaluation Metrics: The primary metric for overall performance is the Weighted Total Mean Absolute Deviation (WTMAD-2).[10] This metric provides a balanced assessment across the diverse chemical problems represented in the 55 subsets of the GMTKN55 database. Mean Absolute Errors (MAE) and Root Mean Square Deviations (RMSD) are also commonly reported for individual subsets.

Visualizing the Benchmark Workflow

The process of evaluating a density functional against the GMTKN55 benchmark can be visualized as a systematic workflow.





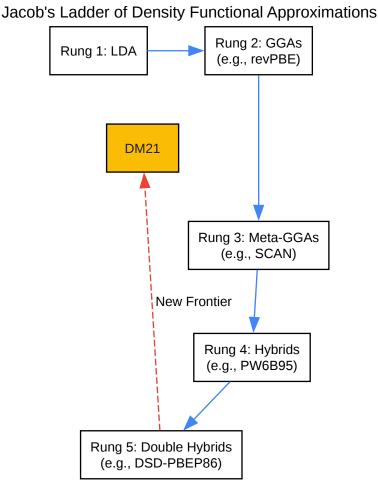
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Caption: Workflow for evaluating a density functional on the GMTKN55 benchmark.



The "Jacob's Ladder" of Density Functional **Approximations**

The development of density functionals is often conceptualized as a "Jacob's Ladder," where each rung represents an increase in complexity and, generally, accuracy. DM21, with its machine-learning foundation, represents a significant departure from the traditional rungs of this ladder.



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Caption: Jacob's Ladder illustrating the hierarchy of DFT functionals.



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